(Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
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Overview
Description
(Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is a complex organic compound with the molecular formula C19H32O4Si This compound is notable for its unique structure, which includes a cyclopentene ring substituted with a triethylsilyl group and a heptenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate typically involves multiple steps. One common method starts with the preparation of the cyclopentene ring, which is then functionalized with a triethylsilyl group. The heptenoate ester is introduced through esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes .
Medicine
Its ability to undergo various chemical transformations makes it a candidate for the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate involves its interaction with specific molecular targets. The triethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
- Methyl (r,z)-7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
- 5-Heptenoic acid, 7-((3R)-5-oxo-3-((triethylsilyl)oxy)-1-cyclopenten-1-yl)-, Methyl ester
Uniqueness
(Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is unique due to its specific configuration and the presence of the triethylsilyl group. This structural feature distinguishes it from other similar compounds and contributes to its unique reactivity and applications .
Properties
Molecular Formula |
C19H32O4Si |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl (Z)-7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate |
InChI |
InChI=1S/C19H32O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h8,10,14,17H,5-7,9,11-13,15H2,1-4H3/b10-8- |
InChI Key |
OOQNWYMXCDLSSN-NTMALXAHSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)OC1CC(=O)C(=C1)C/C=C\CCCC(=O)OC |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC |
Origin of Product |
United States |
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